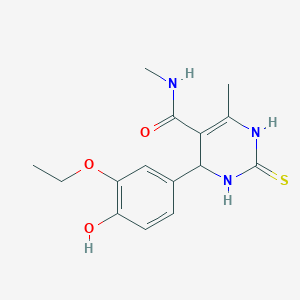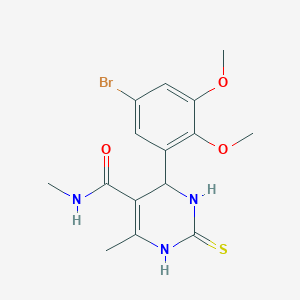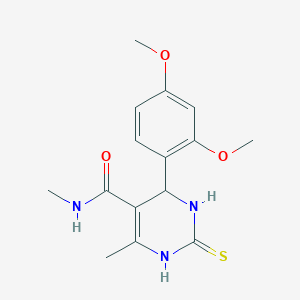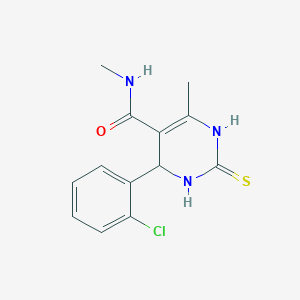![molecular formula C19H16N2O2 B297725 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297725.png)
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IDOI and has a molecular formula of C19H17N2O2.
Mecanismo De Acción
The mechanism of action of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is complex and not fully understood. In cancer cells, IDOI has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. IDOI has also been reported to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1.
In addition, IDOI has been shown to exhibit anti-inflammatory and antioxidant activities by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS).
Biochemical and Physiological Effects
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that IDOI can induce apoptosis in cancer cells and inhibit the growth of cancer cells. IDOI has also been reported to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is its potential as a building block for the synthesis of functional materials. IDOI can be easily synthesized and has a high purity, making it a suitable precursor for the synthesis of polymers and copolymers.
However, one of the limitations of IDOI is its potential toxicity. IDOI has been shown to exhibit cytotoxic effects on cancer cells, but its effects on normal cells are not fully understood. Therefore, further studies are needed to determine the safety and toxicity of IDOI.
Direcciones Futuras
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde has potential applications in various fields, and future research directions can include:
1. Further investigation of the anticancer activity of IDOI and its potential as a chemotherapeutic agent.
2. Development of IDOI-based materials for optoelectronics, sensors, and energy storage devices.
3. Investigation of the safety and toxicity of IDOI on normal cells.
4. Development of IDOI derivatives with improved pharmacological properties.
5. Investigation of the mechanism of action of IDOI on cancer cells and normal cells.
In conclusion, 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of IDOI and its derivatives.
Métodos De Síntesis
The synthesis of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde has been reported in the literature. One of the most commonly used methods involves the reaction of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetic acid with 3-formylindole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields IDOI as a yellow solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, IDOI has been investigated as a potential anticancer agent. Studies have shown that IDOI can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. IDOI has also been reported to exhibit anti-inflammatory and antioxidant activities.
In the field of material science, IDOI has been explored as a potential building block for the synthesis of functional materials. IDOI can be used as a precursor for the synthesis of indole-based polymers and copolymers, which have potential applications in optoelectronics, sensors, and energy storage devices.
Propiedades
Nombre del producto |
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde |
|---|---|
Fórmula molecular |
C19H16N2O2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C19H16N2O2/c22-13-15-11-20(18-8-4-2-6-16(15)18)12-19(23)21-10-9-14-5-1-3-7-17(14)21/h1-8,11,13H,9-10,12H2 |
Clave InChI |
WNNUHYIGJUHJSO-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C=O |
SMILES canónico |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C=O |
Solubilidad |
0.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297648.png)
![4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297649.png)
![N-({5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297652.png)
![N-(2-cyanoethyl)-N-({5-[(1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297653.png)
![Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297657.png)
![N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297659.png)
![7-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297661.png)
![2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide](/img/structure/B297665.png)